Technical Whitepaper: Profiling and Application of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid in Drug Discovery
Technical Whitepaper: Profiling and Application of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the 1,2,4-triazole scaffold is recognized as a privileged structure due to its profound metabolic stability, high dipole moment, and versatile hydrogen-bonding capabilities. 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1368811-52-2) represents a highly functionalized building block that merges this core with a lipophilic phenyl ring and a reactive acetic acid handle[1]. This whitepaper provides an in-depth technical analysis of its structural properties, pharmacological potential, and validated synthetic workflows, designed specifically for researchers and drug development professionals.
Chemical and Physical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The low molecular weight of this compound ensures that downstream derivatives have ample room to remain within Lipinski’s Rule of Five.
Table 1: Quantitative Chemical Properties and Causality
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid | Standard IUPAC nomenclature defining the connectivity of the triazole, phenyl, and acetic acid moieties[1]. |
| CAS Number | 1368811-52-2 | Primary identifier for regulatory compliance and inventory tracking[1]. |
| PubChem CID | 71695549 | Key identifier for bioinformatics and computational docking studies[2]. |
| Molecular Formula | C10H9N3O2 | The high nitrogen-to-carbon ratio indicates strong potential for target engagement via hydrogen bonding[1]. |
| Molecular Weight | 203.20 g/mol | Provides a low starting molecular weight, allowing for extensive downstream derivatization without compromising oral bioavailability[2]. |
Structural Significance & Pharmacophore Analysis
The architecture of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is strategically suited for fragment-based drug discovery (FBDD) and lead optimization.
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1,2,4-Triazole Core: Unlike imidazoles or oxazoles, the 1,2,4-triazole ring is highly resistant to metabolic oxidation (e.g., by cytochrome P450 enzymes). It acts as a robust bioisostere for amides and esters, offering multiple nitrogen atoms (N2 and N4) that serve as potent hydrogen-bond acceptors.
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3-Phenyl Substitution: The phenyl ring introduces critical lipophilicity. In target binding sites, this moiety frequently engages in π−π stacking or T-shaped interactions with aromatic amino acid residues (such as Phenylalanine, Tyrosine, or Tryptophan).
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Acetic Acid Handle: The terminal carboxylic acid serves a dual purpose. Biologically, it can act as an anionic pharmacophore to form salt bridges with basic residues (Arginine, Lysine). Synthetically, it provides a highly reactive handle for amidation or esterification.
Fig 1. Pharmacophore mapping and target interaction model of the scaffold.
Self-Validating Experimental Protocol: Amide Coupling
To utilize this compound as a building block, amide coupling is the most frequent synthetic trajectory. The following protocol is designed as a self-validating system , ensuring that causality and quality control are embedded at every step.
Rationale for Reagent Selection: The electron-withdrawing nature of the triazole ring slightly alters the pKa of the adjacent acetic acid. Standard coupling agents like EDC/HOBt may suffer from sluggish kinetics here. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected to rapidly generate the highly reactive OAt-ester intermediate, minimizing degradation and maximizing yield.
Step-by-Step Methodology
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Preparation & Activation:
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Action: Dissolve 1.0 eq of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS: 1368811-52-2) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere[3]. Cool to 0°C.
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Action: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
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Validation Check 1: Withdraw a 5 μ L aliquot, quench in methanol, and analyze via LC-MS. Success is indicated by the complete disappearance of the starting material mass (m/z 204 [M+H]+) and the appearance of the activated ester intermediate.
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Amine Conjugation:
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Action: Add 1.1 eq of the desired primary or secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
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Validation Check 2: Perform TLC (typically 5-10% MeOH in DCM). Success is indicated by the emergence of a new, less polar spot (the amide product) and the consumption of the amine.
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Workup & Isolation:
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Action: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2SO4 .
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Validation Check 3: Following flash chromatography or Prep-HPLC, confirm the final structure and >95% purity using 1H -NMR, 13C -NMR, and HRMS.
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Fig 2. Self-validating amide coupling workflow for triazole derivatives.
Safety, Handling, and Compliance
When handling 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid in the laboratory, strict adherence to Globally Harmonized System (GHS) protocols is mandatory.
Based on regulatory safety data[1], the compound exhibits the following hazard classifications:
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Acute Toxicity 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled.
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Skin Irritation 2 (H315): Causes skin irritation.
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Eye Irritation 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H336): May cause drowsiness or dizziness.
Required PPE: Operations must be conducted inside a certified chemical fume hood. Personnel must wear nitrile gloves, safety goggles, and a standard laboratory coat. In the event of a spill, sweep up the solid avoiding dust formation, and dispose of it in accordance with local environmental regulations.
References
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NextSDS Chemical Database Title: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid — Chemical Substance Information Source: NextSDS URL:[Link]
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PubChem Compound Summary Title: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CID: 71695549) Source: National Center for Biotechnology Information (NIH) URL:[Link]
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American Elements Product Data Title: 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid (CAS 1368811-52-2) Source: American Elements URL:[Link]
